molecular formula C40H45N3O15S B607480 Fluorescein-PEG6-NHS ester CAS No. 1818294-35-7

Fluorescein-PEG6-NHS ester

Cat. No.: B607480
CAS No.: 1818294-35-7
M. Wt: 839.87
InChI Key: JRSZEPYWIPLVEA-UHFFFAOYSA-N
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Description

Fluorescein-PEG6-NHS ester: is a compound that combines fluorescein, a well-known fluorescent dye, with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation techniques, particularly for labeling proteins and other biomolecules at primary amines (lysine side chains). The PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various biological applications .

Scientific Research Applications

Fluorescein-PEG6-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in fluorescence microscopy, flow cytometry, and immunofluorescence assays for labeling proteins, nucleic acids, and other biomolecules.

    Medicine: Utilized in diagnostic assays, drug delivery systems, and imaging techniques to track the distribution and localization of therapeutic agents.

    Industry: Applied in the development of biosensors, bioimaging tools, and other analytical devices .

Safety and Hazards

Fluorescein-PEG6-NHS ester is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG6-NHS ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Fluorescein-PEG6-NHS ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the NHS ester group reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is a fluorescein-labeled biomolecule, where the fluorescein-PEG6 moiety is covalently attached to the target molecule via an amide bond .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of fluorescein’s well-characterized fluorescence properties, the solubility-enhancing PEG spacer, and the reactive NHS ester group. This combination makes it highly versatile and suitable for a wide range of applications in scientific research .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H45N3O15S/c44-27-2-5-31-33(24-27)56-34-25-28(45)3-6-32(34)40(31)30-4-1-26(23-29(30)38(49)57-40)42-39(59)41-10-12-51-14-16-53-18-20-55-22-21-54-19-17-52-15-13-50-11-9-37(48)58-43-35(46)7-8-36(43)47/h1-6,23-25,44-45H,7-22H2,(H2,41,42,59)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSZEPYWIPLVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H45N3O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101099156
Record name 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

839.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818294-35-7
Record name 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818294-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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